molecular formula C17H23BrN2O4 B1597736 2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid CAS No. 763109-75-7

2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid

Cat. No.: B1597736
CAS No.: 763109-75-7
M. Wt: 399.3 g/mol
InChI Key: DTTRKFMUGVQBHY-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a bromophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Bromination: The phenyl ring is brominated to introduce the bromine atom at the para position.

    Coupling Reaction: The protected piperazine and bromophenyl groups are coupled using a suitable reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

    Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction or by using a suitable acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation/Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Deprotected Product: Removal of the Boc group yields 2-(4-piperazinyl)-2-(4-bromophenyl)acetic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Piperazinyl)-2-(4-bromophenyl)acetic acid: Similar structure but without the Boc protecting group.

    2-(4-Boc-piperazinyl)-2-phenylacetic acid: Similar structure but without the bromine atom.

    2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the bromophenyl group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTRKFMUGVQBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376100
Record name (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763109-75-7
Record name (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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